molecular formula C21H16ClN5O4 B2811819 methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895016-94-1

methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2811819
CAS No.: 895016-94-1
M. Wt: 437.84
InChI Key: ZPAADRZHABPDGH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 3-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in cell proliferation and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction inhibits the kinase activity of CDK2, disrupting the cell cycle progression and leading to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on CDK2 for proliferation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also induced significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .

Action Environment

It’s known that the compound’s efficacy can be influenced by factors such as the tumor microenvironment, the presence of drug transporters, and the expression levels of cdk2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate. The intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

    Acylation: The pyrazolo[3,4-d]pyrimidine core is then acylated with 4-aminobenzoic acid to introduce the acetamido group.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the nitro groups if present.

    Substitution: Nucleophilic substitution reactions can be employed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Methyl 4-(2-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate: Similar structure but with a methyl group instead of a chlorine atom.

    Methyl 4-(2-(1-(3-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

methyl 4-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4/c1-31-21(30)13-5-7-15(8-6-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-4-2-3-14(22)9-16/h2-10,12H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAADRZHABPDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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